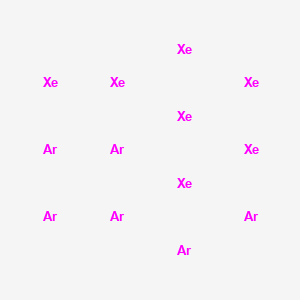
Argon;xenon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Argon and xenon are noble gases that belong to Group 18 of the periodic table These elements are known for their chemical inertness due to their closed-shell electronic configurations under specific conditions, they can form compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Argon-xenon compounds typically involves high-pressure conditions. Using unbiased structure searching techniques combined with first-principles calculations, it has been demonstrated that argon can react with xenon at pressures as low as 1.1 GPa, producing a novel van der Waals compound XeAr₂ . This compound crystallizes in the MgCu₂-type Laves phase structure and remains stable without any phase transition or decomposition up to 500 GPa .
Industrial Production Methods: Industrial production of Argon-xenon compounds is not common due to the rarity and high cost of xenon. the separation and purification of xenon from noble gas mixtures, including argon, can be achieved using gas hydrate technology. This method presents a 20% energy cost advantage over traditional cryogenic distillation .
Analyse Chemischer Reaktionen
Types of Reactions: Argon-xenon compounds primarily undergo van der Waals interactions rather than traditional chemical reactions such as oxidation, reduction, or substitution. The compound XeAr₂ is a wide-gap insulator and does not exhibit significant reactivity under normal conditions .
Common Reagents and Conditions: The formation of Argon-xenon compounds requires high-pressure conditions. No specific reagents are involved in the synthesis, as the reaction relies on the physical interaction between argon and xenon atoms under pressure .
Major Products Formed: The primary product formed from the reaction of argon and xenon is the van der Waals compound XeAr₂. This compound is stable and does not decompose or undergo phase transitions up to 500 GPa .
Wissenschaftliche Forschungsanwendungen
Argon-xenon compounds have potential applications in various scientific fields. In chemistry, they provide insights into the behavior of noble gases under high-pressure conditions and contribute to the understanding of van der Waals interactions. In the medical field, xenon is used as an anesthetic and in imaging techniques, while argon is used in cryogenics and laser technology . The unique properties of Argon-xenon compounds may lead to new applications in these areas.
Wirkmechanismus
The mechanism of action of Argon-xenon compounds involves van der Waals interactions between the argon and xenon atoms. Under high pressure, the electrons in the outermost shells of these atoms become delocalized, leading to the formation of covalent Xe-Xe and Xe-Ar bonds . This delocalization stabilizes the compound and prevents decomposition or phase transitions up to 500 GPa .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Argon-xenon include other noble gas compounds such as xenon fluorides (XeF₂, XeF₄, XeF₆) and xenon oxides (XeO₃, XeO₄) . These compounds also exhibit unique properties due to the involvement of noble gases.
Uniqueness of Argon-xenon: The uniqueness of Argon-xenon lies in its formation through van der Waals interactions rather than traditional chemical bonds. Unlike xenon fluorides and oxides, which involve covalent bonding with highly electronegative elements, Argon-xenon compounds are stabilized by physical interactions under high pressure . This makes them distinct and valuable for studying the behavior of noble gases under extreme conditions.
Eigenschaften
CAS-Nummer |
220152-42-1 |
|---|---|
Molekularformel |
Ar6Xe7 |
Molekulargewicht |
1158 g/mol |
IUPAC-Name |
argon;xenon |
InChI |
InChI=1S/6Ar.7Xe |
InChI-Schlüssel |
FONSNBRKNKYKTR-UHFFFAOYSA-N |
Kanonische SMILES |
[Ar].[Ar].[Ar].[Ar].[Ar].[Ar].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14259956.png)

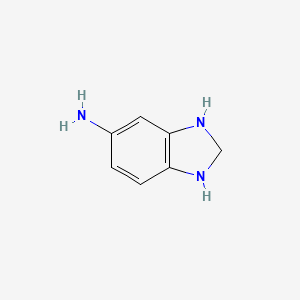
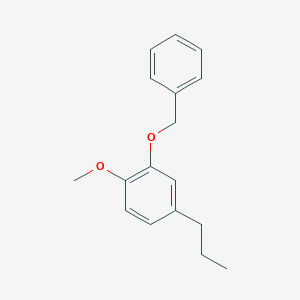



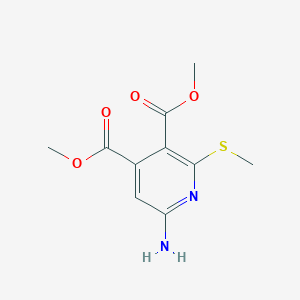
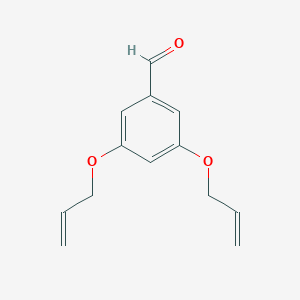
![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)

![Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-](/img/structure/B14259998.png)
